molecular formula C37H47NO4 B1672787 Janthitrem C CAS No. 73561-91-8

Janthitrem C

Cat. No.: B1672787
CAS No.: 73561-91-8
M. Wt: 569.8 g/mol
InChI Key: HVLXXQDJGPKVMK-UHFFFAOYSA-N
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Description

Janthitrem C is a tremorgenic mycotoxin produced by the fungus Penicillium janthinellum. It belongs to the class of indole-diterpenes, which are known for their complex structures and diverse biological activities. This compound has been identified as one of the compounds responsible for causing ryegrass staggers, a neurological disorder in livestock grazing on infected pastures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Janthitrem C involves multiple steps, starting from simple precursors The key steps include the formation of the indole core, followed by the construction of the diterpene skeletonThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of Penicillium janthinellum under controlled conditions. The fungus is grown on a suitable substrate, and the mycotoxin is extracted and purified using chromatographic techniques. High-performance liquid chromatography is commonly used to isolate and purify this compound from the fungal culture .

Chemical Reactions Analysis

Types of Reactions: Janthitrem C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships and to develop derivatives with improved properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Tremorgenic Effects:
Janthitrem C exhibits significant tremorgenic properties, which have been studied extensively in animal models. In a series of bioassays, this compound was shown to induce tremors in mice, similar to those caused by other related compounds like lolitrem B. The tremor response was dose-dependent, with effects observed at doses as low as 4 mg/kg .

Insecticidal Properties:
Research indicates that this compound possesses insecticidal activity against various larvae, particularly the porina (Wiseana cervinata). In laboratory settings, the compound reduced weight gain and food consumption in treated larvae, demonstrating its potential as a biopesticide .

Agricultural Applications

Pest Management:
The use of this compound in agriculture is primarily focused on its potential as a natural pesticide. Studies suggest that epoxy-janthitrems, including this compound, can provide superior protection against pasture insect pests. This is particularly relevant for crops like perennial ryegrass that are susceptible to pest infestations .

Endophyte Associations:
this compound is produced by Epichloë endophytes associated with certain grass species. These endophytes enhance plant resilience against herbivores and pests through the production of janthitrems. Understanding the genetic basis for this biosynthesis could lead to enhanced agricultural practices that utilize these natural compounds for pest management .

Pharmacological Research

Neuropharmacology:
The neurotoxic effects of this compound have implications for pharmacological research. The compound's ability to induce tremors provides a model for studying neurological disorders and the mechanisms of neurotoxicity. Investigations into the pathways affected by this compound could yield insights into therapeutic targets for conditions characterized by tremors or other motor dysfunctions .

Potential as a Cancer Therapeutic:
Emerging studies suggest that compounds derived from natural sources like this compound may offer new avenues for cancer treatment due to their unique biological activities. While direct applications in oncology are still under investigation, the search for less toxic and more effective cancer therapies is ongoing .

Case Study 1: Tremor Induction in Mice
A study evaluated the tremor-inducing effects of various janthitrems, including this compound. Mice were administered doses ranging from 4 to 8 mg/kg via intraperitoneal injection. Results indicated significant tremors at 4 mg/kg, peaking at 30 minutes post-administration and subsiding within 6 hours .

Case Study 2: Insect Bioassay
this compound was incorporated into artificial diets for porina larvae to assess its insecticidal properties. The study demonstrated reduced growth rates and food intake in larvae exposed to this compound compared to controls, highlighting its potential as a biopesticide in agricultural settings .

Mechanism of Action

Janthitrem C exerts its effects by interacting with specific molecular targets in the nervous system. It is known to inhibit potassium ion channels, leading to the disruption of normal neuronal function. This inhibition results in the characteristic tremors observed in animals exposed to this compound. The compound also affects other signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Janthitrem C is part of a larger family of indole-diterpenes, which includes compounds such as janthitrem A, janthitrem B, and epoxyjanthitrems. These compounds share a common core structure but differ in their functional groups and biological activities. This compound is unique due to its specific functional groups that contribute to its potent tremorgenic effects. Other similar compounds include paspalinine, paxilline, and penitrem, which also exhibit tremorgenic and neurotoxic properties .

Biological Activity

Janthitrem C is a member of the janthitrem family, which are indole diterpenes produced by the fungus Penicillium janthinellum. These compounds have gained attention due to their biological activities, particularly their neurotoxic effects and potential applications in pest management and agriculture. This article will explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by multiple rings and functional groups. It shares structural similarities with other janthitrems and indole diterpenes, which are known for their diverse biological activities. The molecular weight of this compound is approximately 569 g/mol, and its structure includes a tetracyclic indeno[1,2-b]indole core that is common among many biologically active compounds in this class .

Biological Activities

1. Neurotoxicity:
this compound exhibits significant neurotoxic effects, primarily characterized by tremorgenic activity. In animal models, it has been shown to induce tremors and other motor function disturbances. The tremor duration and intensity can vary depending on the dosage administered. For instance, Janthitrem B (a closely related compound) induced tremors lasting up to 6 hours at a dosage of 6 mg/kg . Similar effects are anticipated for this compound based on its structural properties.

2. Antipest Activity:
Research indicates that this compound and its derivatives may serve as biopesticides due to their ability to affect insect physiology. In studies involving porina larvae (Wiseana cervinata), epoxyjanthitrem I (structurally related to this compound) demonstrated a dose-dependent reduction in weight gain and feeding behavior . This suggests that this compound may also possess similar insecticidal properties.

3. Anticancer Potential:
Indole diterpenes, including those from the janthitrem family, have been investigated for their anticancer activities. Compounds derived from Penicillium species have shown efficacy against various cancer cell lines, indicating that this compound may warrant further investigation in this context .

The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of large-conductance calcium-activated potassium (BK) channels. Studies have shown that these channels play a crucial role in neuronal excitability and muscle contraction. The interaction with BK channels leads to altered neurotransmitter release and muscle coordination deficits, contributing to the observed tremorgenic effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of janthitrems:

  • Tremorgenicity Assessment: A study assessed the tremorgenic potential of various janthitrems, including Janthitrem B and analogs, using mouse models. The results indicated that structural modifications significantly impact the potency and duration of tremor induction .
  • Insect Bioassays: Epoxyjanthitrem I was tested against porina larvae, resulting in significant weight reduction at concentrations as low as 100 ppm, highlighting its potential as a biopesticide .
  • Cancer Cell Line Studies: Various indole diterpenes have been evaluated for their cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). These studies suggest that derivatives of janthitrems could be developed into therapeutic agents .

Data Summary Table

CompoundMolecular WeightTremor DurationDosage (mg/kg)Biological Activity
This compound569TBDTBDNeurotoxic, potential anticancer properties
Janthitrem B5856 hours6Tremorgenic
Epoxyjanthitrem ITBDTBDTBDAntipest activity against Wiseana cervinata

Q & A

Basic Research Questions

Q. What analytical methods are used for the quantitative detection of Janthitrem C in plant tissues?

To quantify this compound in plant matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

  • Ion mass (m/z): Calibrated using this compound’s molecular formula (C₃₇H₄₇NO₄) and isotopic patterns .
  • Retention time (RT): Optimized to separate this compound from co-eluting alkaloids (e.g., paxilline, lolitrem B) .
  • Validation metrics: Limit of detection (LOD: 0.02 ng/mL), limit of quantification (LOQ: 0.05 ng/mL), accuracy (98–102%), and precision (RSD <5%) via spike-recovery experiments in perennial ryegrass tissues .

Q. How is the stereochemistry of this compound determined experimentally?

Stereochemical assignments rely on 2D NMR techniques :

  • NOESY/ROESY: Identifies spatial proximity of protons (e.g., H9-H10 coupling constant of 9.4 Hz confirms axial-equatorial relationships in ring H) .
  • HMBC correlations: Maps long-range C-H couplings (e.g., correlations between H9 and C27 validate substituent positions) .
  • Comparative analysis: Cross-referencing with structurally related compounds (e.g., lolitriol acetate) resolves ambiguities in bridgehead configurations .

Q. What biosynthetic precursors and enzymatic pathways are implicated in this compound production?

this compound derives from the indole diterpene pathway :

  • Precursors: Paxilline and β-paxitriol are radiolabeled intermediates, as shown in Penicillium janthinellum feeding studies .
  • Key enzymes: Cytochrome P450 oxidases (e.g., PaxC) catalyze epoxidation and hydroxylation, while prenyltransferases modify the indole core .
  • Isomerase activity: Converts α-paxitriol to β-paxitriol, a critical step in janthitrem biosynthesis .

Advanced Research Questions

Q. What are the key challenges in synthesizing the indeno[1,2-b]indole core of this compound?

Synthesis hurdles include:

  • Stereoselective cyclization: Achieving the trans-hydrindane motif requires photochemical Nazarov reactions or Pd-catalyzed cascades to control ring fusion geometry .
  • Functional group sensitivity: Epoxide and hydroxyl groups demand orthogonal protection (e.g., acetyl or TMS groups) during multi-step sequences .
  • Scalability: Low yields (e.g., 2.5% over 12 steps) due to competing pathways (e.g., carbocation rearrangements in pinacol-like reactions) .

Q. How can researchers resolve contradictions in NMR assignments for this compound derivatives?

Strategies include:

  • Dynamic NMR (DNMR): Detects slow conformational exchanges in flexible regions (e.g., ring H substituents) .
  • Crystalline sponge X-ray: Resolves absolute configurations of microgram-scale samples for epoxyjanthitrems .
  • Comparative HMBC: Aligns cross-peaks with janthitrem B and lolitrem B to validate quaternary carbon assignments .

Q. What experimental design considerations are critical for in vivo studies of this compound’s neurotoxicity?

  • Model organisms: Mice (ICR strain) show dose-dependent tremors at 0.5–2.0 mg/kg; porina larvae assess anti-insect activity via weight loss assays .
  • Dosage controls: Co-administer GABA antagonists (e.g., picrotoxin) to isolate receptor-specific effects .
  • Endpoint metrics: Quantify tremor severity (e.g., tremorgenic score) and histopathology (e.g., cerebellar Purkinje cell degeneration) .

Q. How do structural modifications influence this compound’s bioactivity?

  • Epoxide groups: Epoxyjanthitrem I (11,12-epoxide) exhibits 10-fold higher tremorgenic potency than this compound, emphasizing electrophilic reactivity .
  • Acetylation: O-acetylation at C10 reduces solubility but enhances blood-brain barrier penetration in murine models .
  • Methylation: Methyl substituents in ring A correlate with reduced anti-insect activity, suggesting steric hindrance at target sites .

Q. How can researchers validate this compound detection methods for complex matrices?

  • Matrix-matched calibration: Spiked perennial ryegrass extracts account for ion suppression/enhancement in LC-MS .
  • Interlaboratory validation: Cross-validate using HRMS (Orbitrap) and qTOF platforms to ensure reproducibility .
  • Stability testing: Monitor degradation under UV light and varying pH to optimize storage conditions (e.g., -80°C in amber vials) .

Properties

CAS No.

73561-91-8

Molecular Formula

C37H47NO4

Molecular Weight

569.8 g/mol

IUPAC Name

2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaene-9,12-diol

InChI

InChI=1S/C37H47NO4/c1-19(2)31-29(39)17-27-30(41-31)10-11-35(7)36(8)21(9-12-37(27,35)40)15-24-23-13-20-14-26-25(18-33(3,4)42-34(26,5)6)22(20)16-28(23)38-32(24)36/h13,16-18,21,26,29-31,38-40H,1,9-12,14-15H2,2-8H3

InChI Key

HVLXXQDJGPKVMK-UHFFFAOYSA-N

SMILES

CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=C(N5)C=C7C(=C6)CC8C7=CC(OC8(C)C)(C)C)C)O)C)O

Isomeric SMILES

CC(=C)[C@@H]1[C@@H](C=C2[C@@H](O1)CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C(C4)C6=C(N5)C=C7C(=C6)C[C@H]8C7=CC(OC8(C)C)(C)C)C)O)C)O

Canonical SMILES

CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=C(N5)C=C7C(=C6)CC8C7=CC(OC8(C)C)(C)C)C)O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Janthitrem C; 

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

tert-butyl N-(3-azido-3-methylcyclobutyl)carbamate
Janthitrem C
tert-butyl N-(3-azido-3-methylcyclobutyl)carbamate
Janthitrem C
tert-butyl N-(3-azido-3-methylcyclobutyl)carbamate
Janthitrem C
tert-butyl N-(3-azido-3-methylcyclobutyl)carbamate
Janthitrem C
tert-butyl N-(3-azido-3-methylcyclobutyl)carbamate
Janthitrem C
tert-butyl N-(3-azido-3-methylcyclobutyl)carbamate
Janthitrem C

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